molecular formula C11H11N3S B1483211 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098079-42-4

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1483211
CAS No.: 2098079-42-4
M. Wt: 217.29 g/mol
InChI Key: LLIKSOTTWITDKY-UHFFFAOYSA-N
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Description

“2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H11N3S. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Antioxidant Activity

A key intermediate, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, was utilized for synthesizing various heterocycles, including thiophenes, showcasing its potential in creating compounds with antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Heterocyclic Synthesis

The molecule served as a precursor for regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, indicating its versatility in the formation of novel pyrazole derivatives (Kheder et al., 2014).

Anticancer Activity

New bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This highlights its use in developing compounds with significant anticancer properties (Gomha et al., 2016).

Electrochromic Properties

Studies on the synthesis and electrochromic properties of conducting polymers derived from related thiophene-based monomers show potential applications in electrochromic devices. These polymers exhibit significant changes in color upon electrical stimulation, indicating the utility of similar molecules in the development of new electrochromic materials (Camurlu et al., 2004).

Future Directions

Thiophene-based compounds, such as “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile”, continue to be an area of interest for scientists due to their potential biological activity and their role in the advancement of organic semiconductors . Future research may focus on exploring these properties further and developing new synthesis methods.

Properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIKSOTTWITDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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